molecular formula C19H19N5OS B2906797 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide CAS No. 1421524-07-3

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide

Cat. No.: B2906797
CAS No.: 1421524-07-3
M. Wt: 365.46
InChI Key: MUHIJYQBBAXBRJ-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(thiophen-2-yl)pyrimidine with 4-phenylpiperazine under basic conditions to form the intermediate compound. This intermediate is then reacted with a carboxamide derivative to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is unique due to its specific structure, which allows it to selectively inhibit acetylcholinesterase. Similar compounds include:

These compounds share the common goal of inhibiting acetylcholinesterase but differ in their chemical structures and specific binding interactions with the enzyme .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-7,12-14H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHIJYQBBAXBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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